1H-Benzimidazole,1-(2-butenyl)-(9CI)
Description
Significance of Nitrogen Heterocycles in Chemical Research
Nitrogen-containing heterocycles are a cornerstone of organic and medicinal chemistry, forming the structural core of a vast array of biologically active molecules and functional materials. researchgate.netplos.orgchemicalbook.comarabjchem.org Their prevalence in nature is exemplified by their presence in essential biomolecules such as vitamins, hormones, and alkaloids. chemicalbook.comarabjchem.orgrsc.org In the realm of synthetic chemistry, these compounds are indispensable building blocks for the development of pharmaceuticals, agrochemicals, and polymers. plos.org The presence of nitrogen atoms within the heterocyclic ring imparts unique electronic properties and the ability to form hydrogen bonds, which is often crucial for their interaction with biological targets. arabjchem.orgrsc.org Consequently, a significant portion of FDA-approved drugs feature a nitrogen-containing heterocyclic motif, highlighting their profound impact on human health and the chemical sciences. plos.orgchemicalbook.com
Overview of Benzimidazole (B57391) Scaffold in Organic Chemistry
The benzimidazole scaffold, a bicyclic system formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is a privileged structure in organic chemistry. nih.govjournalijdr.com This aromatic heterocyclic compound, first synthesized in 1872, serves as a versatile framework for the construction of molecules with a wide range of applications. journalijdr.com The structural rigidity and the presence of both acidic and basic nitrogen atoms allow for diverse substitution patterns, leading to a vast library of derivatives with distinct chemical and physical properties. nih.govnih.gov
The synthesis of the benzimidazole core is well-established, with the most common method involving the condensation of o-phenylenediamine (B120857) with carboxylic acids or their derivatives. journalijdr.comnih.gov Modern synthetic strategies have expanded to include reactions with aldehydes, the use of various catalysts to improve efficiency and yield, and the development of green chemistry approaches to minimize environmental impact. chemwhat.netchemeo.comdoi.orgorganic-chemistry.orgorganic-chemistry.orgrsc.org The benzimidazole unit is a key component in numerous pharmaceuticals, demonstrating its importance in medicinal chemistry. nih.govchemwhat.net
Structural Peculiarities of N-Alkenyl Benzimidazoles
N-alkenyl benzimidazoles are a subclass of N-substituted benzimidazoles characterized by the presence of an alkenyl group attached to one of the nitrogen atoms of the imidazole ring. This structural feature introduces a site of unsaturation that significantly influences the molecule's reactivity and potential for further functionalization. The electronic properties of the benzimidazole ring can affect the reactivity of the conjugated alkene, making it susceptible to various chemical transformations. nih.govnih.gov
Scope of Academic Inquiry for 1H-Benzimidazole, 1-(2-butenyl)-(9CI)
While the broader class of N-substituted benzimidazoles has been extensively studied, academic inquiry specifically focused on 1H-Benzimidazole, 1-(2-butenyl)-(9CI) is limited. Much of the understanding of this particular compound is extrapolated from studies on analogous N-alkenyl benzimidazoles. The primary areas of research interest for this and related compounds include the development of efficient and regioselective synthetic methods, the investigation of its chemical reactivity, particularly at the alkenyl moiety, and the exploration of its potential applications in areas such as coordination chemistry and catalysis. Due to the scarcity of direct research on the title compound, this article synthesizes available information on closely related structures to provide a comprehensive overview.
Compound Data Tables
While specific experimental data for 1H-Benzimidazole, 1-(2-butenyl)-(9CI) is not widely available in the searched literature, the following tables provide representative data for the parent benzimidazole and a related N-alkylated derivative to offer a comparative context.
Table 1: Physicochemical Properties of Benzimidazole
| Property | Value | Reference |
| CAS Number | 51-17-2 | nih.govchemeo.com |
| Molecular Formula | C₇H₆N₂ | nih.govchemeo.com |
| Molecular Weight | 118.14 g/mol | nih.govchemeo.com |
| Melting Point | 170-172 °C | chemeo.com |
| pKa | 5.53 | chemeo.com |
Table 2: Spectroscopic Data for Benzimidazole
| Spectroscopy | Characteristic Peaks | Reference |
| ¹H NMR (DMSO-d₆) | δ 8.14 (s, 1H, NCH), 7.60-7.70 (m, 2H, Ar-H), 7.20-7.30 (m, 2H, Ar-H) | chemicalbook.com |
| ¹³C NMR (DMSO-d₆) | δ 142.0 (NCH), 143.8, 134.5 (Ar-C), 122.5, 115.5 (Ar-CH) | mdpi.com |
| IR (KBr) | 3100-2600 cm⁻¹ (N-H stretch), 1410 cm⁻¹ (C=N stretch) | researchgate.netnih.govnist.gov |
| Mass Spectrum (EI) | m/z 118 (M⁺), 91, 64 | journalijdr.comnist.gov |
Properties
CAS No. |
16405-81-5 |
|---|---|
Molecular Formula |
C11H12N2 |
Synonyms |
1H-Benzimidazole,1-(2-butenyl)-(9CI) |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation of 1h Benzimidazole, 1 2 Butenyl 9ci
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 1H-Benzimidazole, 1-(2-butenyl)-(9CI), a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete assignment of all proton and carbon signals.
Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Constants for 2-Butenyl Group
The ¹H NMR spectrum provides detailed information about the chemical environment of protons in the molecule. The 2-butenyl group presents a set of characteristic signals. While specific experimental data for 1H-Benzimidazole, 1-(2-butenyl)-(9CI) is not widely published, the expected chemical shifts and coupling constants can be inferred from data on analogous N-alkenyl benzimidazoles, such as 2-vinyl-1H-benzo[d]imidazole. rsc.org
The protons of the 2-butenyl group (CH₂-CH=CH-CH₃) are expected to show distinct signals. The methylene (B1212753) protons (N-CH₂) adjacent to the benzimidazole (B57391) ring would appear as a doublet. The olefinic protons (-CH=CH-) would resonate further downfield, typically in the range of 5.5-6.0 ppm, and would exhibit characteristic cis or trans coupling constants. The terminal methyl protons (-CH₃) would appear as a doublet in the upfield region.
For a related compound, 2-vinyl-1H-benzo[d]imidazole, the vinylic protons show complex splitting patterns with distinct coupling constants: a doublet of doublets at δ 6.77-6.73 ppm with coupling constants J_trans_ = 16.8 Hz and J_cis_ = 9.7 Hz, a doublet of doublets at δ 6.26 ppm with J_trans_ = 16.8 Hz and J_gem_ = 1.8 Hz, and another doublet of doublets at δ 5.66 ppm with J_cis_ = 9.7 Hz and J_gem_ = 1.8 Hz. rsc.org These values for a vinyl group provide a basis for predicting the spectral features of the 2-butenyl group.
Table 1: Predicted ¹H NMR Data for the 2-Butenyl Group
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| N-CH ₂ | ~4.5 - 5.0 | d | ~5-7 |
| -CH = | ~5.5 - 6.0 | m | - |
| =CH - | ~5.5 - 6.0 | m | - |
Note: These are predicted values based on general principles and data from analogous compounds.
Carbon-13 NMR (¹³C NMR) Characterization of Benzimidazole and Butenyl Carbons
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The benzimidazole ring carbons have characteristic chemical shifts. nih.govresearchgate.net The C2 carbon, situated between the two nitrogen atoms, typically resonates at a lower field compared to the other aromatic carbons. The carbons of the benzene (B151609) ring (C4, C5, C6, C7) and the bridgehead carbons (C3a, C7a) appear in the aromatic region, generally between 110 and 145 ppm. nih.gov
The carbons of the 2-butenyl substituent will also have distinct signals. The olefinic carbons (-C H=C H-) are expected in the range of 120-140 ppm. oregonstate.edu The methylene carbon attached to the nitrogen (N-C H₂) would be found further upfield, while the terminal methyl carbon (-C H₃) would be the most shielded, appearing at the highest field.
Table 2: Predicted ¹³C NMR Chemical Shift Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Benzimidazole Core | |
| C2 | ~140 - 145 |
| C3a/C7a | ~135 - 143 |
| C4/C7 | ~110 - 120 |
| C5/C6 | ~120 - 125 |
| 2-Butenyl Group | |
| N-C H₂ | ~45 - 50 |
| -C H=C H- | ~120 - 135 |
Note: These are predicted values based on general principles and data from analogous compounds.
2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Definitive Structural Assignments
Two-dimensional NMR experiments are crucial for the definitive assignment of proton and carbon signals, especially in complex molecules.
COSY (Correlation Spectroscopy) : This experiment establishes proton-proton (¹H-¹H) coupling relationships. For 1H-Benzimidazole, 1-(2-butenyl)-(9CI), COSY would show correlations between the adjacent protons in the 2-butenyl chain (e.g., between N-CH₂ and -CH=, and between =CH- and -CH₃). It would also reveal the coupling between adjacent protons on the benzimidazole ring.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively assign each carbon signal by linking it to its attached proton(s). For example, the signal for the N-CH₂ proton would correlate with the N-CH₂ carbon signal.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.
Vibrational Band Assignments for Benzimidazole Core
The benzimidazole ring exhibits a series of characteristic absorption bands in the IR spectrum. The C=N stretching vibration is typically observed in the region of 1623-1420 cm⁻¹. rsc.orgresearchgate.net The C=C stretching vibrations of the aromatic ring usually appear as a set of bands between 1600 cm⁻¹ and 1450 cm⁻¹. msu.edu The C-N stretching vibrations of aromatic amines are found in the 1350-1200 cm⁻¹ range. msu.edu The out-of-plane C-H bending vibrations of the substituted benzene ring give rise to strong absorptions in the 900-690 cm⁻¹ region, which can be diagnostic of the substitution pattern.
Table 3: Characteristic IR Frequencies for the Benzimidazole Core
| Vibrational Mode | Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| C=N Stretch | 1623 - 1420 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-N Stretch | 1350 - 1200 |
Source: rsc.orgresearchgate.netmsu.edu
Characteristic Frequencies of the 2-Butenyl Unsaturated Linkage
The 2-butenyl group introduces several characteristic absorption bands. The C=C double bond stretching of a non-conjugated alkene typically appears in the 1680-1620 cm⁻¹ region. msu.edu The intensity of this band can vary depending on the substitution pattern. The vinylic C-H stretching vibrations are expected to occur just above 3000 cm⁻¹. The C-H bending vibrations (out-of-plane) of the alkene protons are also characteristic and typically appear in the 1000-650 cm⁻¹ range. The aliphatic C-H stretching of the methylene and methyl groups will be observed in the 2975-2850 cm⁻¹ region. orientjchem.org
Table 4: Characteristic IR Frequencies for the 2-Butenyl Group
| Vibrational Mode | Frequency Range (cm⁻¹) |
|---|---|
| Vinylic =C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 2975 - 2850 |
| C=C Stretch | 1680 - 1620 |
Source: msu.eduorientjchem.org
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a pivotal technique for probing the electronic transitions within a molecule, providing insights into its chromophoric systems.
The parent 1H-Benzimidazole molecule serves as the fundamental chromophore in this compound. Its UV-Vis spectrum is defined by electronic transitions within the fused aromatic system. The primary absorptions are attributed to π→π* transitions, which involve the excitation of electrons from bonding (π) to anti-bonding (π*) molecular orbitals. In the gas phase, the lowest energy spin-allowed electronic transition of 1H-Benzimidazole has its origin at approximately 277.61 nm. acs.org In solution, the UV spectrum of benzimidazole typically displays distinct absorption bands. mdpi.comnist.gov These characteristic bands are a hallmark of the benzimidazole core. acs.org
Table 1: Electronic Absorption Data for 1H-Benzimidazole
| Transition Type | Approximate λmax (nm) | Solvent/Phase | Reference |
| π→π | ~278 | General/Solution | mdpi.com |
| π→π | ~272, ~278 | Vapor | nist.gov |
| π→π* (origin) | ~277.61 | Gas Phase | acs.org |
The introduction of a substituent at the N-1 position of the benzimidazole ring invariably influences its electronic structure and, consequently, its UV-Vis spectrum. Attaching the 2-butenyl group to the nitrogen atom can induce shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε).
The substitution of an alkyl or alkenyl group can cause a shift in the absorption band, which is often attributed to an increase in the conjugation of the chromophore. mdpi.com For instance, a study on N-Butyl-1H-benzimidazole revealed absorption peaks at 248 nm and 295 nm. mdpi.com The presence of the double bond in the 2-butenyl substituent in 1H-Benzimidazole, 1-(2-butenyl)- may lead to extended electronic delocalization. This could potentially result in a bathochromic shift (a shift to longer wavelengths) of the π→π* transition compared to a simple saturated alkyl substituent. Furthermore, the non-bonding electrons on the nitrogen atoms can also participate in n→π* transitions, although these are typically of lower intensity. libretexts.org The precise effect depends on the interplay between the inductive effects of the alkyl chain and any potential hyperconjugation or direct conjugation involving the butenyl double bond.
High-Resolution Mass Spectrometry (HRMS)
HRMS is an indispensable tool for confirming the molecular formula of a compound and deducing its structure through the analysis of its fragmentation patterns.
High-resolution mass spectrometry provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental composition. For 1H-Benzimidazole, 1-(2-butenyl)-, the molecular formula is C₁₁H₁₂N₂. The theoretical monoisotopic mass, calculated from the most abundant isotopes of each element, can be compared to the experimentally measured value to confirm the identity of the compound with high confidence. chemspider.comnih.gov
Table 2: Elemental Composition and Mass Data for C₁₁H₁₂N₂
| Element | Count | Atomic Mass (amu) | Total Mass (amu) |
| Carbon (¹²C) | 11 | 12.000000 | 132.000000 |
| Hydrogen (¹H) | 12 | 1.007825 | 12.093900 |
| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |
| Calculated Monoisotopic Mass | 172.100048 |
The fragmentation of the molecular ion in the mass spectrometer provides a molecular fingerprint that is used for structural confirmation. chemguide.co.uklibretexts.org While a specific experimental spectrum for 1H-Benzimidazole, 1-(2-butenyl)- is not detailed in the surveyed literature, a probable fragmentation pattern can be proposed based on established chemical principles.
The molecular ion ([M]⁺•) would be observed at an m/z of approximately 172. Key fragmentation pathways would likely include:
Alpha Cleavage: The most probable initial fragmentation would be the cleavage of the bond between the imidazole (B134444) nitrogen and the butenyl group. This would result in the loss of a butenyl radical (•C₄H₇), leading to the formation of a stable benzimidazolyl cation at m/z 117.
Formation of Butenyl Cation: Cleavage could also lead to the formation of the resonance-stabilized butenyl (or crotyl) cation [C₄H₇]⁺ at m/z 55, leaving a neutral benzimidazole radical.
Ring Fragmentation: Subsequent fragmentation of the benzimidazole ring itself could occur, mirroring the fragmentation of the parent compound, which is known to lose fragments like hydrogen cyanide (HCN). nist.gov
Table 3: Proposed Key Fragments for 1H-Benzimidazole, 1-(2-butenyl)- in HRMS
| m/z (Nominal) | Proposed Formula | Description of Fragment |
| 172 | [C₁₁H₁₂N₂]⁺• | Molecular Ion |
| 117 | [C₇H₅N₂]⁺ | Loss of butenyl radical (•C₄H₇) via α-cleavage |
| 90 | [C₆H₄N]⁺ | Loss of HCN from the m/z 117 fragment |
| 55 | [C₄H₇]⁺ | Butenyl (crotyl) cation |
X-ray Crystallography (If Applicable for Solid State Structure)
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique can provide unequivocal data on bond lengths, bond angles, and torsional angles.
A review of the current literature did not yield a published crystal structure specifically for 1H-Benzimidazole, 1-(2-butenyl)-. However, analysis of related N-substituted benzimidazoles demonstrates the power of this technique. For example, the crystal structure of 1-benzyl-1H-benzimidazole reveals that the benzimidazole ring system is essentially planar. nih.gov In such structures, key parameters that would be determined include:
The planarity of the benzimidazole core.
The precise bond lengths and angles of the entire molecule.
The dihedral angle between the plane of the benzimidazole ring and the substituent group.
Intermolecular interactions in the crystal lattice, such as π-π stacking or hydrogen bonds, which govern the crystal packing. researchgate.net
Should single crystals of 1H-Benzimidazole, 1-(2-butenyl)- be obtained, X-ray diffraction analysis would provide conclusive confirmation of its solid-state conformation and structure.
Computational Chemistry and Theoretical Investigations of 1h Benzimidazole, 1 2 Butenyl 9ci
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties with a high degree of accuracy. For 1H-Benzimidazole, 1-(2-butenyl)-(9CI), DFT calculations are instrumental in understanding its fundamental chemical characteristics.
The first step in the computational analysis of a molecule is to determine its most stable three-dimensional structure, a process known as geometry optimization. For 1H-Benzimidazole, 1-(2-butenyl)-(9CI), this involves finding the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly used for this purpose. nih.gov
Table 1: Predicted Optimized Geometrical Parameters for 1H-Benzimidazole, 1-(2-butenyl)-(9CI) Note: These values are predicted based on DFT calculations of analogous benzimidazole (B57391) derivatives and may vary from experimental data.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C=C (butenyl) | 1.34 | - | - |
| N-C (imidazole-butenyl) | 1.47 | - | - |
| C-N-C (imidazole) | - | 105.9 | - |
| Benzimidazole-Butenyl | - | - | Variable |
The conformational analysis would involve identifying the various stable conformers and their relative energies to determine the most probable structures at room temperature. For instance, studies on 2-propyl-1H-benzimidazole have highlighted a complex potential energy surface with multiple stable conformations.
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining the chemical reactivity, kinetic stability, and optical properties of a molecule. irjweb.comnih.gov A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov
For 1H-Benzimidazole, 1-(2-butenyl)-(9CI), the HOMO is expected to be localized primarily on the electron-rich benzimidazole ring, while the LUMO may be distributed across the entire molecule, including the π-system of the butenyl group. dergipark.org.tr The presence of the alkenyl substituent can influence the HOMO-LUMO gap. In comparison to saturated alkyl substituents, the π-bond in the butenyl group may lead to a slight reduction in the energy gap, potentially increasing the molecule's reactivity. nih.gov
Table 2: Predicted Frontier Molecular Orbital Energies for 1H-Benzimidazole, 1-(2-butenyl)-(9CI) Note: Values are hypothetical and for illustrative purposes, based on trends in similar molecules.
| Parameter | Energy (eV) |
| EHOMO | -6.20 |
| ELUMO | -1.50 |
| Energy Gap (ΔE) | 4.70 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map illustrates the charge distribution within the molecule, with different colors representing different potential values. nih.gov Typically, red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). youtube.com Green areas denote neutral potential.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these interactions. researchgate.netacademicjournals.org This analysis is particularly useful for understanding hyperconjugation and resonance effects that contribute to molecular stability.
Table 3: Predicted NBO Analysis - Donor-Acceptor Interactions for 1H-Benzimidazole, 1-(2-butenyl)-(9CI) Note: These are illustrative examples of expected interactions and their hypothetical stabilization energies.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| π(C=C)benz | π(C=C)benz | 20.5 |
| LP(N) | π(C=C)benz | 18.2 |
| σ(C-H)butenyl | π*(C=N)imidazole | 2.5 |
The study of non-covalent interactions (NCIs) is crucial for understanding the forces that govern molecular aggregation and conformation. Several computational techniques are used to visualize and quantify these weak interactions:
Atoms in Molecules (AIM): This theory analyzes the topology of the electron density to identify bond critical points (BCPs) and characterize the nature of chemical bonds, including weak non-covalent interactions. mdpi.com
Reduced Density Gradient (RDG): RDG analysis is used to visualize weak interactions in real space. It plots the reduced density gradient against the electron density, revealing regions of steric repulsion, van der Waals interactions, and hydrogen bonding. mdpi.com
Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that help to visualize regions of high electron localization, which correspond to chemical bonds and lone pairs. nih.gov These analyses provide a visual confirmation of the bonding and non-bonding electron pairs within the molecule.
For 1H-Benzimidazole, 1-(2-butenyl)-(9CI), these analyses would map out the intramolecular interactions, such as C-H···π interactions between the butenyl chain and the benzimidazole ring, which can influence the molecule's preferred conformation.
Molecular Dynamics Simulations for Conformational Flexibility
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing for the exploration of its conformational landscape and flexibility at a given temperature. mdpi.com
For 1H-Benzimidazole, 1-(2-butenyl)-(9CI), an MD simulation would reveal the dynamic rotations around the single bonds of the butenyl substituent and the flexibility of the benzimidazole ring. By tracking the dihedral angles and interatomic distances over time, it is possible to identify the most populated conformational states and the energy barriers between them. This information is particularly important for understanding how the molecule might interact with other molecules or its environment, as its flexibility can allow it to adopt different shapes to optimize interactions. MD simulations on other benzimidazole derivatives have been used to study their stability and interactions within biological systems, such as lipid membranes. mdpi.com
Prediction of Spectroscopic Parameters (e.g., Theoretical IR and UV-Vis Spectra)
Computational methods, particularly Density Functional Theory (DFT), serve as powerful tools for predicting the spectroscopic properties of molecules like 1H-Benzimidazole, 1-(2-butenyl)-(9CI). These theoretical calculations provide insights into the vibrational modes (Infrared spectra) and electronic transitions (UV-Visible spectra), which are fundamental to the molecule's characterization.
Theoretical calculations of the infrared (IR) spectrum involve the computation of vibrational frequencies corresponding to the different molecular motions of the compound. For 1H-Benzimidazole, 1-(2-butenyl)-(9CI), the predicted spectrum would exhibit characteristic bands arising from both the benzimidazole core and the 1-(2-butenyl) substituent. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict these frequencies with a high degree of accuracy, although a scaling factor is often applied to better match experimental data. researchgate.netnih.govsemanticscholar.org
Key predicted vibrational modes for the benzimidazole ring system include N-H stretching (if a tautomer is considered, though absent in the N-substituted title compound), C-H aromatic stretching, C=N stretching, and various in-plane and out-of-plane ring deformation and bending vibrations. researchgate.netrsc.org The 1-(2-butenyl) group would introduce its own characteristic vibrations, such as C-H stretching from the methyl and methylene (B1212753) groups, C=C stretching of the double bond, and various C-H bending modes. The introduction of the alkyl group at the N-1 position of the benzimidazole ring has been shown in studies of similar molecules, like N-butyl-1H-benzimidazole, to have a minimal effect on the fundamental bond lengths and angles of the core benzimidazole structure. nih.govsemanticscholar.org
Table 1: Predicted Theoretical IR Vibrational Frequencies for 1H-Benzimidazole, 1-(2-butenyl)-(9CI) (Illustrative) Note: These are representative values based on DFT calculations of related benzimidazole derivatives. Actual values would require specific calculation for the title compound.
| Frequency (cm⁻¹) | Vibrational Assignment |
| ~3100-3000 | Aromatic C-H Stretching (Benzene ring) |
| ~3050-3020 | Vinylic C-H Stretching (=C-H) |
| ~2980-2900 | Aliphatic C-H Stretching (CH₃, CH₂) |
| ~1650-1630 | Alkene C=C Stretching |
| ~1620-1600 | C=N Stretching (Imidazole ring) |
| ~1480-1450 | Aromatic C=C Ring Stretching |
| ~1460-1440 | Aliphatic C-H Bending (CH₃, CH₂) |
| ~1280-1250 | C-N Stretching |
| ~970 | Trans C-H Wag (out-of-plane) for the 2-butenyl group |
| ~750-730 | Aromatic C-H Bending (ortho-disubstituted) |
Theoretical UV-Vis spectra are predicted using Time-Dependent Density Functional Theory (TD-DFT). These calculations identify the electronic transitions from occupied molecular orbitals to unoccupied molecular orbitals. For 1H-Benzimidazole, 1-(2-butenyl)-(9CI), the absorption bands are expected to be dominated by π→π* transitions within the benzimidazole chromophore. rsc.org The parent benzimidazole molecule typically shows absorption maxima around 245 nm, 271 nm, and 278 nm. nih.govnist.gov The attachment of the 2-butenyl group at the N-1 position is not expected to significantly alter the position of these primary absorption bands, as it does not extend the core conjugation of the aromatic system. nih.gov Studies on N-butyl-1H-benzimidazole showed a theoretical peak at 248 nm, which aligns well with experimental data, suggesting the N-alkyl substituent has a limited effect on the electronic transitions of the benzimidazole core. nih.govsemanticscholar.org
Table 2: Predicted Theoretical UV-Vis Absorption for 1H-Benzimidazole, 1-(2-butenyl)-(9CI) in a Solvent (Illustrative) Note: Values are based on TD-DFT calculations of related N-substituted benzimidazoles.
| Wavelength (λmax, nm) | Oscillator Strength (f) | Major Transition Contribution | Transition Type |
| ~275-285 | > 0.1 | HOMO -> LUMO+1 | π→π |
| ~240-250 | > 0.2 | HOMO-1 -> LUMO | π→π |
Structure-Reactivity Relationships from Computational Data
Computational chemistry provides a powerful framework for understanding the structure-reactivity relationships of 1H-Benzimidazole, 1-(2-butenyl)-(9CI) through the analysis of its electronic structure. Key parameters derived from conceptual DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly insightful. scirp.org
The HOMO represents the ability of a molecule to donate an electron, and its energy is associated with the ionization potential. dergipark.org.tr Regions of high HOMO density are indicative of sites susceptible to electrophilic attack. For N-substituted benzimidazoles, the HOMO is typically localized over the entire benzimidazole ring system, indicating that the aromatic and imidazole (B134444) rings are the primary centers of electron-donating capability. dergipark.org.trresearchgate.net
The LUMO, conversely, represents the ability of a molecule to accept an electron, and its energy is related to the electron affinity. dergipark.org.tr Regions of high LUMO density highlight sites prone to nucleophilic attack. Similar to the HOMO, the LUMO in benzimidazole derivatives is generally distributed across the fused ring system. dergipark.org.trresearchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and stability. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests the molecule is more polarizable and more chemically reactive. nih.gov For benzimidazole-thiadiazole hybrids, a lower HOMO-LUMO gap (ΔE = 3.417 eV) was correlated with higher chemical reactivity and potent antimicrobial activity. nih.gov
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / (2η)
Electrophilicity Index (ω) = χ² / (2η)
The 1-(2-butenyl) substituent, being an alkyl-like group, is expected to act as a weak electron-donating group through an inductive effect. This would slightly raise the energy of the HOMO compared to unsubstituted benzimidazole, potentially leading to a small decrease in the HOMO-LUMO gap. This suggests that 1H-Benzimidazole, 1-(2-butenyl)-(9CI) may be slightly more reactive than the parent benzimidazole.
Table 3: Predicted Quantum Chemical Reactivity Descriptors for 1H-Benzimidazole, 1-(2-butenyl)-(9CI) (Illustrative) Note: These values are representative and derived from the principles observed in computational studies of various benzimidazole derivatives.
| Parameter | Predicted Value (Illustrative) | Significance |
| EHOMO (eV) | ~ -6.0 to -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO (eV) | ~ -1.5 to -2.0 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE, eV) | ~ 4.0 to 5.0 | Indicates chemical reactivity and kinetic stability; smaller gap means higher reactivity. irjweb.com |
| Chemical Hardness (η, eV) | ~ 2.0 to 2.5 | Measures resistance to change in electron distribution. irjweb.com |
| Electrophilicity Index (ω, eV) | ~ 1.5 to 2.5 | Describes the ability of the molecule to accept electrons. irjweb.com |
Chemical Reactivity and Derivatization Pathways of 1h Benzimidazole, 1 2 Butenyl 9ci
Reactions Involving the Butenyl Unsaturated Moiety
The carbon-carbon double bond in the 2-butenyl substituent is an electron-rich center, making it a prime target for a variety of addition and oxidation reactions.
Electrophilic addition reactions are characteristic of alkenes. In these reactions, an electrophile attacks the pi bond of the alkene, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile.
Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond would result in the formation of a dihaloalkane derivative. The reaction proceeds through a cyclic halonium ion intermediate.
Hydrohalogenation: The reaction with hydrogen halides (e.g., HBr, HCl) follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, and the halide adds to the more substituted carbon. This would lead to the formation of a 2-halo-1-(1H-benzo[d]imidazol-1-yl)butane.
Hydration: Acid-catalyzed hydration involves the addition of water across the double bond, also following Markovnikov's rule, to yield an alcohol, specifically 1-(1H-benzo[d]imidazol-1-yl)butan-2-ol.
| Reaction | Reagent(s) | Product |
| Halogenation | Br₂ in CCl₄ | 1-(2,3-dibromobutan-1-yl)-1H-benzo[d]imidazole |
| Hydrohalogenation | HBr | 1-(2-bromobutan-1-yl)-1H-benzo[d]imidazole |
| Hydration | H₂O, H₂SO₄ (cat.) | 1-(1H-benzo[d]imidazol-1-yl)butan-2-ol |
The double bond of the butenyl group can be readily reduced to a single bond through catalytic hydrogenation. This reaction typically involves the use of hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. The product of this reaction would be 1-butyl-1H-benzimidazole. This process is a common strategy to introduce saturated alkyl chains onto the benzimidazole (B57391) nitrogen.
| Reaction | Reagent(s) | Product |
| Hydrogenation | H₂, Pd/C | 1-butyl-1H-benzo[d]imidazole |
The electron-rich double bond is susceptible to attack by oxidizing agents, leading to the formation of epoxides or diols.
Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would yield an epoxide, 1-((2-methyloxiran-2-yl)methyl)-1H-benzo[d]imidazole.
Dihydroxylation: Dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) followed by a reducing agent (e.g., NaHSO₃), or cold, dilute potassium permanganate (KMnO₄), to produce a diol, 1-(1H-benzo[d]imidazol-1-yl)butane-2,3-diol.
| Reaction | Reagent(s) | Product |
| Epoxidation | m-CPBA | 1-((2-methyloxiran-2-yl)methyl)-1H-benzo[d]imidazole |
| Dihydroxylation | 1. OsO₄, 2. NaHSO₃ | 1-(1H-benzo[d]imidazol-1-yl)butane-2,3-diol |
While the butenyl group is a simple alkene and not a conjugated diene, it can potentially act as a dienophile in Diels-Alder reactions with a suitable conjugated diene. However, the reactivity in such reactions might be limited due to the lack of activating groups on the double bond. N-alkenyl iminium ions have been shown to participate in [4+2] cycloaddition reactions, suggesting that activation of the butenyl moiety could facilitate such transformations nih.gov. The cycloaddition of benzimidazolium ylides with alkynes is a known method for synthesizing pyrrolo[1,2-a]quinoxalinone derivatives nih.govresearchgate.net.
Oxidative cleavage of the double bond can be accomplished using strong oxidizing agents like ozone (O₃) followed by a workup with a reducing agent (e.g., dimethyl sulfide) or an oxidizing agent (e.g., hydrogen peroxide). This would break the butenyl chain, yielding smaller carbonyl compounds and a fragment still attached to the benzimidazole ring. For instance, ozonolysis followed by a reductive workup would yield 1-(1H-benzo[d]imidazol-1-yl)acetaldehyde.
| Reaction | Reagent(s) | Product |
| Ozonolysis (Reductive Workup) | 1. O₃, 2. (CH₃)₂S | 1-(1H-benzo[d]imidazol-1-yl)acetaldehyde |
Functionalization of the Benzimidazole Core
The benzimidazole ring system is aromatic and can undergo substitution reactions. The benzene (B151609) portion of the molecule is susceptible to electrophilic aromatic substitution, while the imidazole (B134444) ring can be involved in both electrophilic and nucleophilic reactions. Based on calculations, positions 4, 5, 6, and 7 in the benzimidazole ring are electron-rich and thus prone to electrophilic substitution, whereas position 2 is susceptible to nucleophilic attack chemicalbook.com.
Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and sulfonation can occur on the benzene ring. The position of substitution is influenced by the existing substituents and reaction conditions. For instance, nitration of 2-amino-1-methyl benzimidazole yields a mixture of 5- and 6-substituted derivatives.
N-Alkylation: The nitrogen atom at position 3 of the benzimidazole ring is nucleophilic and can be alkylated with alkyl halides under basic conditions to form 1,3-dialkylbenzimidazolium salts chemicalbook.com.
Substitution at the C2-Position: The C2 position of the benzimidazole ring is somewhat acidic and can be deprotonated with a strong base. The resulting carbanion can then react with various electrophiles. For unsubstituted 2-halobenzimidazoles, nucleophilic substitution can be challenging due to proton abstraction at the N1 position; however, 2-chloro-1-methylbenzimidazole readily reacts with nucleophiles . Methods for the enantioselective C2-allylation of benzimidazoles have also been developed nih.gov.
| Reaction Type | Reagent(s) | Potential Product(s) |
| Nitration | HNO₃, H₂SO₄ | 1-(2-butenyl)-5-nitro-1H-benzo[d]imidazole and/or 1-(2-butenyl)-6-nitro-1H-benzo[d]imidazole |
| Halogenation | Br₂, FeBr₃ | 1-(2-butenyl)-5-bromo-1H-benzo[d]imidazole and/or 1-(2-butenyl)-6-bromo-1H-benzo[d]imidazole |
| N-Alkylation | CH₃I, Base | 1-(2-butenyl)-3-methyl-1H-benzo[d]imidazol-3-ium iodide |
| C2-Functionalization | 1. n-BuLi, 2. Electrophile (E⁺) | 1-(2-butenyl)-2-E-1H-benzo[d]imidazole |
Electrophilic Aromatic Substitution on the Benzene Ring (e.g., Nitration, Halogenation, Sulfonation)
Nitration: The introduction of a nitro group (-NO2) onto the benzene ring can be achieved using nitrating agents such as a mixture of concentrated nitric acid and sulfuric acid. The reaction proceeds through the formation of the nitronium ion (NO2+), a potent electrophile, which is then attacked by the electron-rich benzene ring youtube.com. The substitution pattern is typically a mixture of isomers, with the 5- and 6-nitro derivatives often being the major products due to the directing effect of the imidazole moiety.
Halogenation: The reaction with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst or in a suitable solvent leads to the formation of halogenated derivatives khanacademy.org. The mechanism involves the polarization of the halogen molecule to generate an electrophilic halogen species that is subsequently attacked by the aromatic ring. The regioselectivity of halogenation follows the general principles of electrophilic aromatic substitution on benzimidazoles.
Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid or sulfur trioxide. This reaction is reversible and the position of sulfonation can be influenced by reaction conditions such as temperature. The primary products are typically the benzimidazole-5- and -6-sulfonic acids.
| Reaction | Reagents | Typical Products |
| Nitration | HNO3/H2SO4 | 5-Nitro-1-(2-butenyl)-1H-benzimidazole and 6-Nitro-1-(2-butenyl)-1H-benzimidazole |
| Halogenation | X2 (X=Cl, Br) / Lewis Acid | 5-Halo-1-(2-butenyl)-1H-benzimidazole and 6-Halo-1-(2-butenyl)-1H-benzimidazole |
| Sulfonation | SO3/H2SO4 | 1-(2-butenyl)-1H-benzimidazole-5-sulfonic acid and 1-(2-butenyl)-1H-benzimidazole-6-sulfonic acid |
N-Derivatization and Quaternization (Beyond N-1)
While the N-1 position of 1H-Benzimidazole, 1-(2-butenyl)-(9CI) is already substituted, the N-3 nitrogen atom of the imidazole ring remains available for further derivatization, particularly quaternization.
Quaternization: The lone pair of electrons on the N-3 atom allows it to act as a nucleophile and react with alkylating agents, such as alkyl halides, to form quaternary benzimidazolium salts. For instance, treatment with an alkyl halide (R-X) would yield a 1-(2-butenyl)-3-alkyl-1H-benzimidazolium halide. This process introduces a permanent positive charge on the imidazole ring, significantly altering the electronic properties and solubility of the molecule. The quaternization reaction is a common strategy to modify the biological activity and physical characteristics of benzimidazole derivatives chemicalbook.comacs.org.
Reactions at the C2 Position of the Imidazole Ring
The C2 position of the benzimidazole ring exhibits unique reactivity. It is relatively electron-deficient and can be susceptible to nucleophilic attack, particularly after activation. Alternatively, modern synthetic methods allow for its functionalization through C-H activation strategies.
Deprotonation and Subsequent Electrophilic Quench: The hydrogen atom at the C2 position is weakly acidic and can be removed by a strong base, such as an organolithium reagent, to generate a C2-lithiated benzimidazole. This organometallic intermediate is a potent nucleophile and can react with a variety of electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce a wide range of substituents at the C2 position.
Palladium-Catalyzed C-H Arylation: Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of heterocyclic compounds. Palladium catalysts, in particular, have been employed for the direct arylation of the C2 position of N-substituted benzimidazoles with aryl halides researchgate.netnih.govresearchgate.netpreprints.org. This method provides a direct route to 2-aryl-1-(2-butenyl)-1H-benzimidazoles, which are important scaffolds in medicinal chemistry.
| Reaction Type | Reagents/Catalysts | Product Type |
| C2-Lithiation/Electrophilic Quench | 1. Strong Base (e.g., n-BuLi) 2. Electrophile (E+) | 2-Substituted-1-(2-butenyl)-1H-benzimidazole |
| C-H Arylation | Aryl halide, Palladium catalyst, Base | 2-Aryl-1-(2-butenyl)-1H-benzimidazole |
Influence of 2-Butenyl Substituent on Overall Reactivity and Selectivity
The 1-(2-butenyl) substituent exerts a notable influence on the reactivity and selectivity of the benzimidazole core through both electronic and steric effects.
Electronic Effects: The alkenyl group is generally considered to be weakly electron-donating through an inductive effect, which can slightly increase the electron density of the benzimidazole ring system. This enhanced nucleophilicity can, in turn, increase the rate of electrophilic aromatic substitution on the benzene ring compared to an unsubstituted benzimidazole.
Steric Effects: The steric bulk of the 2-butenyl group at the N-1 position can influence the regioselectivity of reactions. For electrophilic aromatic substitution, the substituent may sterically hinder attack at the 7-position, potentially leading to a higher proportion of substitution at the 4-, 5-, and 6-positions. In reactions involving the N-3 position, such as quaternization, the steric hindrance from the adjacent 1-(2-butenyl) group is generally minimal.
Reactivity of the Alkene Moiety: The double bond within the 2-butenyl group itself represents a reactive site. It can undergo typical alkene reactions, such as addition of halogens, hydrohalogenation, and oxidation, provided that the reaction conditions are controlled to avoid competing reactions on the benzimidazole ring. This allows for further derivatization of the molecule at the N-1 substituent.
Reaction Mechanisms and Kinetic Studies
Detailed mechanistic and kinetic studies specifically for 1H-Benzimidazole, 1-(2-butenyl)-(9CI) are not extensively available in the public domain. However, the general mechanisms for the aforementioned reactions on the benzimidazole scaffold are well-established.
Electrophilic Aromatic Substitution: The mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex wikipedia.orgmasterorganicchemistry.combyjus.commsu.edu. The rate-determining step is the initial attack of the electrophile on the aromatic ring, leading to the disruption of aromaticity masterorganicchemistry.com. Subsequent rapid deprotonation restores the aromatic system. The reaction's kinetics are influenced by the concentration of the electrophile and the electronic nature of the benzimidazole derivative.
N-Quaternization: This is a typical SN2 reaction where the N-3 nitrogen acts as the nucleophile, attacking the electrophilic carbon of the alkylating agent. The reaction rate is dependent on the concentrations of both the benzimidazole and the alkylating agent, as well as the nature of the leaving group on the alkylating agent.
C2-Functionalization: The mechanism of C-H activation at the C2 position is complex and catalyst-dependent. For palladium-catalyzed arylation, proposed mechanisms often involve an initial coordination of the palladium to the imidazole ring, followed by a concerted metalation-deprotonation step to form a palladacycle intermediate. Reductive elimination from this intermediate then yields the C2-arylated product and regenerates the active catalyst.
Applications in Chemical Sciences Excluding Prohibited Areas
Role as Ligands in Coordination Chemistry
The benzimidazole (B57391) moiety is a well-established ligand in coordination chemistry, capable of binding to metal ions through its sp²-hybridized nitrogen atom (N3). The introduction of the 1-(2-butenyl) group can influence the electronic properties and steric hindrance of the ligand, thereby modulating the characteristics of the resulting metal complexes.
Formation of Metal Complexes with Transition Metals
1-(2-butenyl)-1H-benzimidazole is anticipated to form stable coordination complexes with a variety of transition metals. The lone pair of electrons on the N3 atom of the imidazole (B134444) ring acts as a Lewis base, donating electron density to a Lewis acidic metal center. The general reaction for the formation of such complexes can be represented as:
Mn+ + x [C₁₁H₁₂N₂] → [M(C₁₁H₁₂N₂)ₓ]n+
Where M represents a transition metal ion (e.g., Cu²⁺, Co²⁺, Zn²⁺, Ni²⁺, Ag⁺), and x is the stoichiometric coefficient. The coordination can also involve the π-system of the butenyl group, leading to more complex coordination modes.
Table 1: Potential Transition Metal Complexes with 1-(2-butenyl)-1H-benzimidazole
| Metal Ion | Potential Complex Formula |
| Copper(II) | [Cu(C₁₁H₁₂N₂)₄]²⁺ |
| Cobalt(II) | [Co(C₁₁H₁₂N₂)₄]²⁺ |
| Zinc(II) | [Zn(C₁₁H₁₂N₂)₄]²⁺ |
| Nickel(II) | [Ni(C₁₁H₁₂N₂)₄]²⁺ |
| Silver(I) | [Ag(C₁₁H₁₂N₂)₂]⁺ |
Characterization of Coordination Modes and Geometries
The coordination of 1-(2-butenyl)-1H-benzimidazole to a metal center is typically confirmed through various spectroscopic and analytical techniques. Infrared (IR) spectroscopy would show a shift in the ν(C=N) stretching frequency of the imidazole ring upon coordination. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, would reveal changes in the chemical shifts of the protons and carbons near the coordination site. Single-crystal X-ray diffraction would provide definitive information on the coordination geometry (e.g., tetrahedral, square planar, octahedral) and the precise bond lengths and angles within the metal complex.
Catalytic Applications of Metal-Benzimidazole Complexes
Metal complexes derived from benzimidazole ligands are known to exhibit catalytic activity in various organic transformations. While specific studies on 1-(2-butenyl)-1H-benzimidazole complexes are not prevalent, it is plausible that its metal complexes could catalyze reactions such as:
Oxidation Reactions: Copper-benzimidazole complexes have been explored as catalysts for the oxidation of alcohols.
Polymerization Reactions: Transition metal complexes with nitrogen-containing ligands are fundamental in olefin polymerization.
Cross-Coupling Reactions: Ruthenium-benzimidazole complexes have been utilized for N-alkylation reactions.
The presence of the 2-butenyl group could also allow for intramolecular catalytic processes or serve as a point for catalyst immobilization.
Precursors in Organic Synthesis
The dual functionality of 1-(2-butenyl)-1H-benzimidazole makes it a valuable building block for the synthesis of more complex molecules.
Building Block for Novel Heterocyclic Systems
The benzimidazole core is a key structural motif in many biologically active compounds. The 2-butenyl group in 1-(2-butenyl)-1H-benzimidazole offers a reactive handle for further chemical modifications, enabling the construction of novel heterocyclic systems. For instance, the double bond can undergo various addition reactions (e.g., halogenation, epoxidation, hydroboration-oxidation) to introduce new functional groups. These functionalized intermediates can then be used in cyclization reactions to form fused or spiro-heterocyclic systems.
Table 2: Potential Reactions for Heterocycle Synthesis
| Reagent/Reaction | Functional Group Introduced | Potential Subsequent Reaction |
| Bromine (Br₂) | Vicinal dibromide | Dehydrobromination to alkyne, followed by cycloaddition |
| m-CPBA | Epoxide | Ring-opening with nucleophiles to form amino alcohols |
| 1. BH₃, 2. H₂O₂, NaOH | Hydroxyl group | Oxidation to ketone, followed by condensation reactions |
Intermediates in Multi-Step Synthesis
In the context of a multi-step synthesis, 1-(2-butenyl)-1H-benzimidazole can serve as a crucial intermediate. Its synthesis from 1H-benzimidazole and a 2-butenyl halide is a straightforward N-alkylation reaction. This intermediate can then be carried through a series of transformations to build up molecular complexity towards a final target molecule. The benzimidazole nitrogen atoms often require protection during certain synthetic steps, and the 1-substituent can influence the regioselectivity of subsequent reactions on the benzene (B151609) ring.
The development of one-pot and multi-step synthetic strategies is a significant area of organic chemistry, and versatile intermediates like 1-(2-butenyl)-1H-benzimidazole are valuable assets in the efficient construction of complex organic molecules.
Applications in Materials Science
The unique structural and electronic characteristics of benzimidazole derivatives make them valuable components in the development of advanced materials. The presence of the 2-butenyl group in 1H-Benzimidazole, 1-(2-butenyl)- can enhance its utility in this domain, particularly in the fabrication of electrochemical devices and as a building block for novel functional materials.
Benzimidazole derivatives are frequently investigated as additives or components in electrolytes for dye-sensitized solar cells (DSSCs). rsc.org While specific performance data for 1H-Benzimidazole, 1-(2-butenyl)- in DSSC electrolytes is not extensively documented in publicly available research, the general role of N-substituted benzimidazoles provides a strong indication of its potential contributions.
The 1-(2-butenyl) group, with its specific steric and electronic profile, can be expected to modulate the interaction of the benzimidazole core with the TiO₂ surface and other electrolyte components. The length and nature of the N-alkyl substituent in benzimidazole derivatives have been shown to influence DSSC performance. nih.gov Therefore, the 2-butenyl group in 1H-Benzimidazole, 1-(2-butenyl)- would likely contribute to optimizing the interfacial properties within the DSSC, potentially leading to improved device stability and efficiency.
Table 1: Potential Effects of 1H-Benzimidazole, 1-(2-butenyl)- as a DSSC Electrolyte Additive (Hypothetical based on related compounds)
| Photovoltaic Parameter | Expected Impact | Rationale |
| Open-circuit Voltage (Voc) | Increase | Suppression of charge recombination at the TiO₂/electrolyte interface. |
| Short-circuit Current (Jsc) | Variable | May slightly decrease due to competitive light absorption or steric hindrance, but the overall effect depends on the concentration and interaction with the dye. |
| Fill Factor (FF) | Increase | Improved charge collection efficiency and reduced internal resistance. |
| Power Conversion Efficiency (PCE) | Overall Increase | Primarily driven by the enhancements in Voc and FF. |
This table is illustrative and based on the known behavior of similar benzimidazole derivatives in DSSCs.
The 1H-Benzimidazole, 1-(2-butenyl)- molecule is a valuable precursor for the synthesis of benzimidazolium-based ionic liquids (ILs). Ionic liquids are salts with melting points below 100 °C, and they possess unique properties such as low vapor pressure, high thermal stability, and tunable solvating capabilities. These properties make them attractive for a wide range of applications, including as "green" solvents, catalysts, and electrolytes. rsc.orgresearchgate.net
The synthesis of an ionic liquid from 1H-Benzimidazole, 1-(2-butenyl)- would typically involve a quaternization reaction. This process entails reacting the benzimidazole derivative with an alkyl halide, which adds an alkyl group to the second nitrogen atom of the imidazole ring, resulting in a positively charged benzimidazolium cation. The anion of the resulting ionic liquid can be varied, which in turn modifies the physical and chemical properties of the IL.
Table 2: Representative Synthesis of a Benzimidazolium-Based Ionic Liquid
| Reactant 1 | Reactant 2 | Product Cation | Potential Anions |
| 1H-Benzimidazole, 1-(2-butenyl)- | Alkyl Halide (e.g., Methyl Iodide) | 1-(2-butenyl)-3-methyl-1H-benzimidazolium | I⁻, BF₄⁻, PF₆⁻, (CF₃SO₂)₂N⁻ |
The resulting ionic liquids derived from 1H-Benzimidazole, 1-(2-butenyl)- can be utilized as functional materials themselves. For instance, benzimidazolium salts have been employed as electrolytes in various electrochemical devices beyond DSSCs, such as supercapacitors and batteries, due to their ionic conductivity and electrochemical stability. nih.gov Furthermore, these ionic liquids can be used as templates or structure-directing agents in the synthesis of porous materials or as catalysts in organic reactions. mdpi.com
Analytical Chemistry Applications
The benzimidazole framework is also a valuable platform for the development of reagents and tools for analytical chemistry. The nitrogen atoms in the imidazole ring can act as binding sites for metal ions and other analytes, and the aromatic system can be part of a chromophore or fluorophore, enabling spectroscopic detection.
While specific applications of 1H-Benzimidazole, 1-(2-butenyl)- as an analytical reagent are not widely reported, the general reactivity of benzimidazole derivatives suggests its potential in this area. Benzimidazole-containing compounds have been utilized as ligands for the complexation and subsequent determination of various metal ions. The formation of a complex between a benzimidazole derivative and a metal ion can lead to a change in the solution's color or fluorescence, which can be measured to quantify the metal ion concentration.
The 1-(2-butenyl) group could influence the solubility of the resulting metal complex in different solvents, which is a crucial factor in extraction and spectrophotometric methods. Moreover, the electronic effects of the substituent can subtly alter the binding affinity and selectivity of the benzimidazole ligand for different metal ions.
A significant area of application for benzimidazole derivatives in analytical chemistry is in the design of chemical sensors and probes. These are molecules that can signal the presence of a specific analyte through a measurable change, most commonly a change in fluorescence. Benzimidazole-based fluorescent sensors have been developed for the detection of various species, including metal ions and boronic acids. mdpi.comresearchgate.net
The development of a sensor based on 1H-Benzimidazole, 1-(2-butenyl)- would involve incorporating this unit into a larger molecular system that includes a fluorophore. The benzimidazole moiety would act as the recognition site for the target analyte. Upon binding of the analyte to the benzimidazole part, a change in the electronic structure of the molecule would occur, leading to either an enhancement ("turn-on") or a quenching ("turn-off") of the fluorescence signal. The 1-(2-butenyl) substituent could be modified to fine-tune the sensor's properties, such as its solubility in the analytical medium and its sensitivity and selectivity towards the target analyte.
Q & A
Basic: What are the standard synthetic routes for 1H-Benzimidazole,1-(2-butenyl)-(9CI), and how are reaction conditions optimized?
Answer:
The synthesis typically involves condensation of o-phenylenediamine with 2-butenyl aldehyde under acidic or basic conditions. A common method uses HCl as a catalyst in refluxing ethanol, followed by cyclization to form the benzimidazole core . Key optimization parameters include:
- Temperature : Prolonged reflux (~6–12 hours) ensures complete cyclization.
- Catalyst selection : Lewis acids (e.g., ZnCl₂) may improve yield by stabilizing intermediates.
- Purification : Recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) removes unreacted precursors .
Validation : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate) and confirm purity via HPLC (>95%).
Basic: How is the structure of 1H-Benzimidazole,1-(2-butenyl)-(9CI) characterized experimentally?
Answer:
Multi-technique approach :
- NMR :
- ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm), butenyl protons (δ 5.6–5.8 ppm for vinyl, δ 4.5–4.7 ppm for CH₂ adjacent to N) .
- ¹³C NMR : Imidazole carbons (δ 140–150 ppm), butenyl carbons (δ 115–125 ppm for vinyl carbons).
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement. Key metrics: R-factor <5%, bond-length accuracy ±0.02 Å .
- HRMS : Confirm molecular ion ([M+H]⁺) with <3 ppm error .
Advanced: How can computational methods (e.g., DFT) predict the electronic properties of 1H-Benzimidazole,1-(2-butenyl)-(9CI)?
Answer:
Methodology :
Geometry optimization : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set.
Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess reactivity. For this compound, the gap (~4.5 eV) suggests moderate electrophilicity .
Electrostatic potential maps : Identify nucleophilic regions (e.g., N3 of benzimidazole) for reaction site prediction.
Docking studies : AutoDock Vina to model interactions with biological targets (e.g., DNA topoisomerases). Validate with experimental IC₅₀ data .
Advanced: How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive results)?
Answer:
Root-cause analysis :
- Purity : Ensure compound purity >95% (HPLC). Impurities like unreacted o-phenylenediamine can skew bioassays .
- Assay conditions : Compare MIC values across studies. Variations in bacterial strains (e.g., Gram+ vs. Gram–) or media (e.g., Mueller-Hinton vs. LB broth) affect results.
- Structural analogs : Compare with 1H-Benzimidazole,1-(3-butenyl)-(9CI) (CAS 108413-26-9). Positional isomerism may alter activity .
Experimental replication : Perform dose-response curves (0.1–100 µM) in triplicate using standardized protocols (CLSI guidelines) .
Advanced: What strategies are used to study the compound’s mechanism of action in anticancer research?
Answer:
Multi-modal approach :
Cell cycle analysis : Flow cytometry (PI staining) to identify G1/S arrest.
Apoptosis assays : Annexin V-FITC/PI staining and caspase-3 activation (Western blot).
Target identification :
- Pull-down assays : Biotinylated probes to isolate protein targets (e.g., tubulin).
- CRISPR-Cas9 screens : Identify gene knockouts conferring resistance.
In vivo models : Xenograft mice (e.g., HCT-116 colon cancer) dosed at 10–50 mg/kg. Monitor tumor volume vs. controls .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?
Answer:
Methodology :
Core modifications :
- Substituent variation : Replace butenyl with propenyl or cyclopropyl groups (see CAS 184832-29-9 for cyclopropyl analogs) .
- Positional isomerism : Compare 1-(2-butenyl) vs. 2-substituted derivatives (e.g., CAS 24107-52-6) .
Bioisosteric replacements : Substitute benzimidazole with indole or purine cores.
Data analysis : Use multivariate regression (e.g., PLS) to correlate logP, polar surface area, and IC₅₀ values .
Advanced: What crystallographic challenges arise in resolving the structure of 1H-Benzimidazole,1-(2-butenyl)-(9CI)?
Answer:
Key challenges :
- Disorder in butenyl chain : Model using PART instructions in SHELXL. Apply ISOR/SADI restraints for bond distances .
- Twinned crystals : Test for twinning (e.g., Rint >0.3) and refine in non-standard space groups (e.g., P21/c).
- Weak diffraction : Optimize cryoprotection (e.g., 25% glycerol) and collect data at 100 K .
Basic: What spectroscopic techniques differentiate 1H-Benzimidazole,1-(2-butenyl)-(9CI) from positional isomers?
Answer:
Discriminatory methods :
- ²D NMR (HSQC/HMBC) : Correlate butenyl protons to N1 (not N3) in the benzimidazole ring.
- IR spectroscopy : C=N stretch (~1610 cm⁻¹) vs. C=C stretch (~1640 cm⁻¹) .
- UV-Vis : λmax ~280 nm (benzene π→π*) vs. 260 nm for 2-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
